molecular formula C14H13ClN2O4 B3989116 N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide

N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide

Cat. No. B3989116
M. Wt: 308.71 g/mol
InChI Key: FIEONRLHPMMOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide, also known as CNP-FPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CNP-FPP is a derivative of furan, a heterocyclic organic compound, and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide is not fully understood, but it has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and inflammation. Specifically, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Additionally, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide is its potential as a multi-targeted therapeutic agent due to its ability to inhibit various enzymes and signaling pathways involved in cancer growth and inflammation. Additionally, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to exhibit low toxicity in animal studies, making it a potential candidate for further development. However, one of the limitations of N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide is its low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the research and development of N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide. One direction is the optimization of the synthesis method to obtain a higher yield of the desired product. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide and its potential applications in the treatment of cancer and inflammatory diseases. Furthermore, the development of new formulations of N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide with improved solubility and bioavailability may enhance its effectiveness in various applications.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to exhibit potential applications in the field of medicine. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been studied for its potential use as a diagnostic tool for detecting cancer cells.

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4/c1-9-2-4-11(21-9)5-7-14(18)16-13-6-3-10(17(19)20)8-12(13)15/h2-4,6,8H,5,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEONRLHPMMOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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